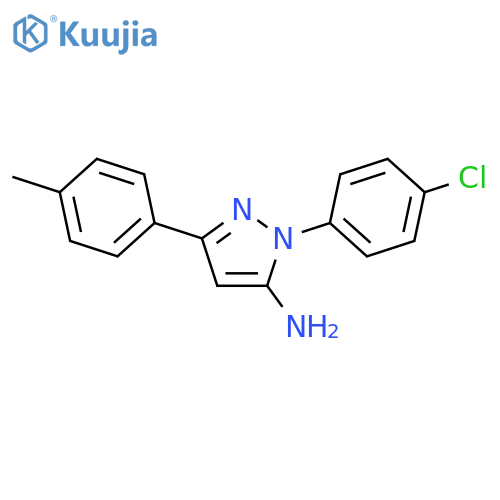

Cas no 618092-70-9 (2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine)

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine 化学的及び物理的性質

名前と識別子

-

- 2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine

- 2-(4-chlorophenyl)-5-(4-methylphenyl)pyrazol-3-amine

- 4W-0341

- 1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine

- 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

- AKOS005093222

- 1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-5-amine

- 618092-70-9

- DTXSID30363135

-

- インチ: InChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3

- InChIKey: LREOJQVWQLCFSC-UHFFFAOYSA-N

- ほほえんだ: Cc1ccc(cc1)c2cc(n(n2)c3ccc(cc3)Cl)N

計算された属性

- せいみつぶんしりょう: 283.08800

- どういたいしつりょう: 283.0876252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 481.3±45.0 °C at 760 mmHg

- フラッシュポイント: 244.9±28.7 °C

- PSA: 43.84000

- LogP: 4.66450

- じょうきあつ: 0.0±1.2 mmHg at 25°C

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 4W-0341-5MG |

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine |

618092-70-9 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| Key Organics Ltd | 4W-0341-5G |

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine |

618092-70-9 | >90% | 5g |

£3080.00 | 2025-02-09 | |

| A2B Chem LLC | AG76592-500mg |

1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine |

618092-70-9 | >90% | 500mg |

$720.00 | 2024-04-19 | |

| Chemenu | CM522929-1g |

1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine |

618092-70-9 | 97% | 1g |

$600 | 2022-06-10 | |

| Key Organics Ltd | 4W-0341-1MG |

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine |

618092-70-9 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| A2B Chem LLC | AG76592-10mg |

1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine |

618092-70-9 | >90% | 10mg |

$240.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629328-1mg |

1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine |

618092-70-9 | 98% | 1mg |

¥546.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629328-10mg |

1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine |

618092-70-9 | 98% | 10mg |

¥872.00 | 2024-05-06 | |

| A2B Chem LLC | AG76592-5mg |

1-(4-Chlorophenyl)-3-(p-tolyl)-1H-pyrazol-5-amine |

618092-70-9 | >90% | 5mg |

$214.00 | 2024-04-19 | |

| Key Organics Ltd | 4W-0341-0.5G |

1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine |

618092-70-9 | >90% | 0.5g |

£385.00 | 2025-02-09 |

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine 関連文献

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamineに関する追加情報

Professional Introduction to Compound with CAS No 618092-70-9 and Product Name: 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine

The compound with the CAS number 618092-70-9 and the product name 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework, characterized by a pyrazole core substituted with chlorophenyl and p-tolyl groups, positions it as a promising candidate for further exploration in drug discovery and development.

At the heart of this compound's appeal lies its pyrazole scaffold, a heterocyclic system widely recognized for its biological activity. Pyrazoles have been extensively studied for their role in various pharmacological contexts, including antiviral, anti-inflammatory, and anticancer applications. The presence of a chloro substituent at the 4-position of the phenyl ring introduces a level of electronic and steric modulation that can significantly influence the compound's interactions with biological targets. Similarly, the p-tolyl group at the 5-position of the pyrazole ring contributes to the molecule's overall lipophilicity and binding affinity.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties, including binding affinities and metabolic stability. Studies utilizing molecular docking simulations have suggested that 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine may exhibit strong binding interactions with enzymes and receptors involved in critical biological pathways. This has prompted researchers to investigate its potential as an inhibitor or modulator of these targets, particularly in the context of metabolic disorders and neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrazole core, followed by functional group transformations to introduce the chlorophenyl and p-tolyl substituents. Advances in catalytic methods have allowed for more efficient and environmentally friendly synthetic routes, reducing waste generation and improving overall sustainability.

In vitro studies have begun to unravel the pharmacological profile of 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes, suggesting its potential as a lead compound for further medicinal chemistry optimization. Additionally, preliminary toxicity assessments indicate that the compound exhibits moderate solubility in aqueous media, which is favorable for formulation development.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel molecular entities with desired properties. By leveraging large datasets of bioactive compounds, these algorithms can predict how modifications to 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine might enhance its therapeutic efficacy or reduce side effects. This high-throughput virtual screening approach has already led to several promising derivatives that are being further investigated.

Future research directions for this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide insights into its therapeutic potential and help guide further structural modifications. Additionally, preclinical studies are needed to assess its safety profile and pharmacokinetic properties in animal models before human clinical trials can be considered.

The versatility of pyrazole derivatives as pharmacophores continues to drive innovation in medicinal chemistry. By systematically varying substituents such as chlorophenyl and p-tolyl groups, researchers can fine-tune the pharmacological properties of these compounds to meet specific therapeutic needs. The case of 618092-70-9 underscores the importance of interdisciplinary collaboration between synthetic chemists, computational modelers, and biologists in unlocking the full potential of novel chemical entities.

As our understanding of disease mechanisms evolves, so too does our capacity to design molecules that precisely target pathological processes. The development of 2-(4-chloro-phenyl)-5-p-tolyl-2H-pyrazol-3-ylamine exemplifies how structural innovation can lead to breakthroughs in drug discovery. With continued investment in research infrastructure and computational tools, compounds like this one hold promise for addressing some of society's most pressing health challenges.

618092-70-9 (2-(4-chloro-phenyl)-5-p-tolyl-2h-pyrazol-3-ylamine) 関連製品

- 5356-71-8(5-Amino-1,3-diphenyl-1H-pyrazole)

- 1007550-70-0(4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)

- 899991-49-2(1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide)

- 779341-20-7(3-(4-aminophenyl)phenol)

- 953224-37-8(N-(1-methylpiperidin-4-yl)methyl-N'-phenylethanediamide)

- 1707399-43-6((4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid)

- 1354744-14-1(Laquinimod-d5 Sodium Salt)

- 2155852-64-3(N-(1-methyl-1H-1,2,3-triazol-4-yl)methylcyclopropanamine hydrochloride)

- 2172527-56-7(1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride)

- 947602-46-2(tert-butyl N-(5-formyl-1,3-thiazol-2-yl)-N-methylcarbamate)